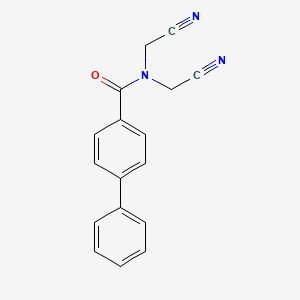
2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features a benzimidazole core fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione typically involves the condensation of benzimidazole guanidine with acetylacetone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects in cancer cells. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)phenol
- 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole
- 1,2-diphenyl-1H-benzimidazole
- 2-(1-phenyl-1H-benzimidazol-2-yl)phenol
- 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole
Uniqueness
2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is unique due to its fused ring structure, which imparts distinct physicochemical properties. This structural feature enhances its stability and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H22N2O2/c22-16-10-13(12-6-2-1-3-7-12)11-17(23)18(16)19-20-14-8-4-5-9-15(14)21-19/h1-3,6-7,13-15,22H,4-5,8-11H2,(H,20,21) |
InChI Key |
PAUKLGUOGMEPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)C3=C(CC(CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylsulfanyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11180626.png)


![N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine](/img/structure/B11180642.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11180645.png)
![6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180653.png)
![2-[(3-ethoxypropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11180659.png)
![1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide](/img/structure/B11180663.png)

![(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11180672.png)
![5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11180673.png)
![1-(1-methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11180679.png)

![2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B11180683.png)
